[(3-CHLORO-4-METHOXYPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE
Description
[(3-Chloro-4-Methoxyphenyl)carbamoyl]methyl 2-(4-Methylphenyl)acetate is a synthetic carbamate ester derivative characterized by a 3-chloro-4-methoxyphenyl carbamoyl group linked to a methyl 2-(4-methylphenyl)acetate backbone. This compound is structurally designed to integrate halogenated and alkoxy substituents, which are known to influence lipophilicity, bioavailability, and intermolecular interactions.
Properties
IUPAC Name |
[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO4/c1-12-3-5-13(6-4-12)9-18(22)24-11-17(21)20-14-7-8-16(23-2)15(19)10-14/h3-8,10H,9,11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHCKEDANLDKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=C(C=C2)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 3-chloro-4-methoxyaniline and 4-methylphenylacetic acid. These intermediates are then subjected to carbamoylation and esterification reactions under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In the field of chemistry, [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate serves as a building block in organic synthesis. It is utilized in various chemical reactions, including:
- Oxidation : The compound can be oxidized to form corresponding oxides.
- Reduction : Reduction reactions can convert the compound into its reduced forms.
- Substitution : It can participate in nucleophilic or electrophilic substitution reactions.
Biology
The compound has been investigated for its potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it may exhibit activity against certain bacterial strains.
- Anti-inflammatory Effects : Preliminary research suggests it could modulate inflammatory pathways.
Medicine
In medicinal chemistry, this compound is explored for potential therapeutic applications:
- Drug Development : Its unique structure could lead to the development of new drugs targeting specific diseases.
- Mechanism of Action : The compound may interact with enzymes or receptors, influencing pathways related to inflammation or cancer progression.
Case Studies and Research Findings
-
Biological Activity Exploration :
- A study investigated the interaction between this compound and various molecular targets involved in metabolic processes, indicating its potential as an inhibitor or modulator in disease pathways.
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Synthesis Optimization :
- Research focused on optimizing the synthetic route for higher yields and purity, utilizing advanced purification techniques such as chromatography.
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Comparative Analysis :
- Comparisons with similar compounds revealed that the presence of chloro and methoxy substituents significantly affects the compound's reactivity and biological activity, making it distinct from other derivatives.
Mechanism of Action
The mechanism of action of [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural Comparison of Analogs
- Substituent Position: The target compound’s para-methoxy group (4-OCH₃) contrasts with analogs like , where the methoxy group is in the ortho position (2-OCH₃).
- Halogenation : Chloro groups (e.g., in and ) enhance lipophilicity and electron-withdrawing effects, whereas methoxy groups (electron-donating) may improve solubility in polar solvents .
Lipophilicity and Physicochemical Properties
Lipophilicity, a critical factor in drug-like properties, was determined for carbamate analogs via HPLC-derived capacity factors (log k) in . Key trends include:
- Chloro vs. Methoxy : Chloro-substituted derivatives (e.g., 4a–i) exhibit higher log k values than methoxy-containing analogs, indicating greater lipophilicity .
- Alkyl Chain Effects : Increasing alkyl chain length in carbamates (e.g., 4a–i) correlates with incremental lipophilicity gains, a trend likely applicable to the target compound’s methyl backbone .
Intermolecular Interactions and Crystallography
While direct crystal data for the target compound are absent, highlights hydrogen-bonding patterns in carbamates. The chloro and methoxy groups may participate in C–H···O or N–H···Cl interactions, influencing crystal packing and stability . Tools like SHELXL () are commonly employed for such analyses .
Biological Activity
The compound [(3-chloro-4-methoxyphenyl)carbamoyl]methyl 2-(4-methylphenyl)acetate is an organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.79 g/mol. The compound features a carbamoyl group attached to a methoxyphenyl moiety and an acetate group linked to a methylphenyl structure.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 357.79 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common method includes the reaction of 3-chloro-4-methoxyaniline with appropriate acylating agents to form the carbamoyl derivative, followed by esterification with 2-(4-methylphenyl)acetic acid. This synthetic route allows for the introduction of specific functional groups that enhance biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic processes. The compound may act as an inhibitor or modulator, influencing pathways related to inflammation, cancer progression, or microbial resistance.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that carbamate derivatives can inhibit the growth of various bacteria and fungi by disrupting cell wall synthesis or interfering with metabolic pathways .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit cholinesterases, enzymes that play a critical role in neurotransmission. Inhibitors of these enzymes are vital in treating conditions like Alzheimer's disease. In one study, derivatives similar to this compound exhibited IC50 values ranging from 1.60 to 311 µM against acetylcholinesterase (AChE), indicating moderate inhibitory potential .
Study on Anticancer Activity
A recent study investigated the anticancer properties of similar carbamoyl compounds against various cancer cell lines. The findings indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways . The specific pathways activated by this compound warrant further exploration.
Toxicity Profiling
Toxicity assessments have shown that while some derivatives exhibit promising biological activities, they also pose certain risks. In vitro studies on HepG2 liver cells revealed mild cytotoxicity at higher concentrations, suggesting a need for careful dosage regulation in therapeutic applications .
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), carbamoyl (δ ~165 ppm), and aromatic protons (δ 6.8–7.4 ppm) .
- FT-IR : Confirm carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and carbamoyl N-H (~3300 cm⁻¹) .
- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 378.1 m/z) .
How can computational methods predict the compound’s reactivity and interaction with biological targets?
Advanced Research Question
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for nucleophilic/electrophilic attacks .
- Molecular Docking : Simulates binding to enzymes (e.g., cytochrome P450) using software like AutoDock Vina. Studies on analogous compounds suggest affinity for hydrophobic pockets .
- MD Simulations : Assess stability in lipid bilayers for pharmacokinetic profiling .
How should researchers resolve contradictions in reported biological activity data?
Advanced Research Question
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects (e.g., chloro vs. methoxy groups) on antimicrobial efficacy .
- Experimental Replication : Standardize assays (e.g., MIC testing against S. aureus) across labs to control variables like solvent (DMSO concentration) .
- Meta-Analysis : Pool data from patents and journals to identify trends (e.g., higher activity with electron-withdrawing groups) .
What challenges arise in crystallographic analysis, and how are they addressed?
Advanced Research Question
- Crystal Growth : Slow evaporation from ethyl acetate/hexane mixtures improves crystal quality .
- Hydrogen Bonding : Graph-set analysis (e.g., Etter’s rules) identifies motifs like R₂²(8) rings, critical for stability .
- Software Tools : SHELXL refines structures against high-resolution data; PLATON validates geometry .
How do hydrogen-bonding patterns influence the compound’s solid-state properties?
Advanced Research Question
- Directionality : Carbamoyl N-H donors form bonds with acetate carbonyl acceptors, creating 1D chains .
- Thermal Stability : Stronger H-bond networks correlate with higher melting points (e.g., 150–160°C) .
- Solubility : Polar solvents disrupt H-bonding, enhancing solubility compared to nonpolar media .
What strategies optimize solubility and formulation for in vivo studies?
Advanced Research Question
- Co-Solvents : Use PEG-400 or cyclodextrins to improve aqueous solubility .
- Prodrug Design : Introduce phosphate esters at the methoxy group for enhanced bioavailability .
- Nanoparticle Encapsulation : PLGA-based carriers sustain release in pharmacokinetic models .
How can structure-activity relationship (SAR) studies guide derivative synthesis?
Advanced Research Question
-
Substituent Variation : Replace 4-methylphenyl with fluorophenyl to assess impact on logP and activity .
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Bioisosteres : Swap carbamoyl with sulfonamide to modulate toxicity .
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Data Tables :
Derivative IC₅₀ (μM) LogP Parent 12.3 2.8 4-Fluoro 8.7 3.1 Sulfonamide 15.4 2.5
What are the limitations of current synthetic methods, and how can they be improved?
Advanced Research Question
- Yield Limitations : Side reactions during carbamoylation reduce yields to ~60%. Switch to flow chemistry for better control .
- Green Chemistry : Replace toxic solvents (DMF) with ionic liquids or scCO₂ .
How do spectroscopic and computational data correlate in predicting stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
